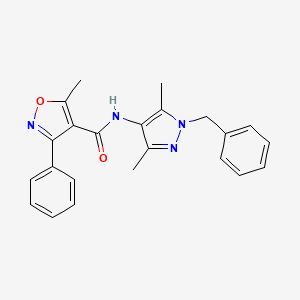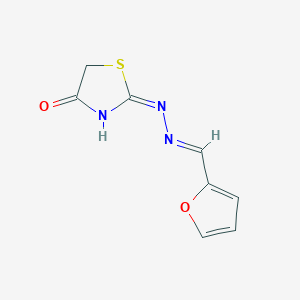
2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a synthetic compound that has shown potential in various scientific research applications. This compound is a hydrazone derivative of 2-furaldehyde and has a thiazolidinone ring structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of enzymes involved in cell proliferation and survival. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to their death. The compound has also been found to inhibit the activity of various enzymes involved in cell proliferation and survival. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its potential as an anti-tumor agent. The compound has shown promising results in various cancer cell lines, making it a potential candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One of the most promising directions is its potential use as an anti-tumor agent. Further studies are needed to determine the compound's efficacy and safety in vivo. Additionally, the compound's potential as a chelating agent in metal ion detection needs to be further explored. Finally, studies are needed to determine the compound's potential as an anti-inflammatory and anti-oxidant agent.
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. The compound has shown promising results as an anti-tumor agent and has also been found to have anti-inflammatory and anti-oxidant properties. Further studies are needed to determine the compound's efficacy and safety in vivo and its potential as a chelating agent in metal ion detection.
Synthesemethoden
2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized using various methods. One of the most common methods is the condensation reaction between 2-furaldehyde and thiosemicarbazide in the presence of a catalyst. The reaction yields a yellow crystalline solid, which is then purified using recrystallization. Other methods include the reaction between 2-furaldehyde and thiosemicarbazone in the presence of a base or acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-furaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. The compound has been found to exhibit significant anti-tumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant properties. The compound has also been studied for its potential use as a chelating agent in metal ion detection.
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-7-5-14-8(10-7)11-9-4-6-2-1-3-13-6/h1-4H,5H2,(H,10,11,12)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZWHNCXVHRCKP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=CO2)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)
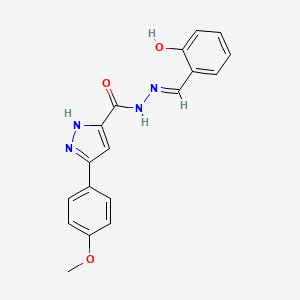
![2-(1-(3-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6023007.png)
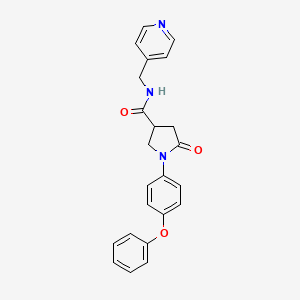
![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
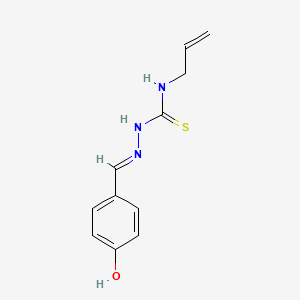
![4-[2-(4-chlorophenoxy)propanoyl]morpholine](/img/structure/B6023043.png)
![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)
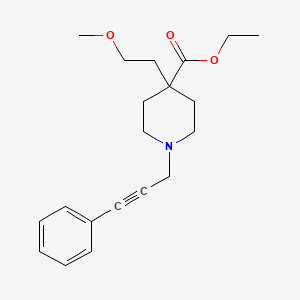
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)
